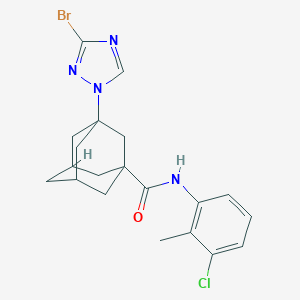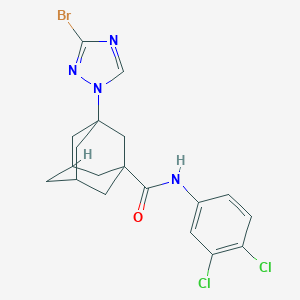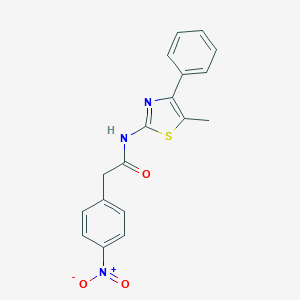![molecular formula C10H10N2O3S B457906 1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole CAS No. 560097-81-6](/img/structure/B457906.png)
1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole is a heterocyclic compound that belongs to the class of sulfur-containing pyrazoles These compounds are known for their diverse biological activities and are often used in the design of drug-like molecules
Preparation Methods
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole typically involves multistep reactions. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of heterogeneous catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.
Major products formed from these reactions include sulfone, sulfoxide, and various substituted pyrazole derivatives.
Scientific Research Applications
1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group enhances its ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate specific biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole can be compared with other sulfur-containing pyrazoles, such as:
1-Phenylsulfonylpyrazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)sulfonylpyrazole: The presence of a chlorine atom instead of a methoxy group can lead to different chemical and biological properties.
The uniqueness of this compound lies in the presence of the methoxy group, which can influence its solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
560097-81-6 |
|---|---|
Molecular Formula |
C10H10N2O3S |
Molecular Weight |
238.27g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C10H10N2O3S/c1-15-9-3-5-10(6-4-9)16(13,14)12-8-2-7-11-12/h2-8H,1H3 |
InChI Key |
VUHHYUFMCKQPEN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-nitrophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B457826.png)

![N-[4-(CYCLOPENTYLFORMAMIDO)BUTYL]CYCLOPENTANECARBOXAMIDE](/img/structure/B457828.png)

![Propyl 2-[(chloroacetyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B457830.png)
![5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B457835.png)
![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B457836.png)

![Isopropyl 4-ethyl-2-[(3-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B457839.png)


![2-{[3-(2-Chlorophenyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B457843.png)

![2,6-dichloro-N-{[1-(2,6-dichlorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B457846.png)
